N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
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Overview
Description
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the butyl chain. The final step involves the formation of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agricultural Science: It is explored for its use as a plant growth regulator and crop protection agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to its specific structural features, such as the combination of the pyridazinone ring with the phenyl group and the butyl chain
Properties
CAS No. |
87666-31-7 |
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Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)butylurea |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)17-10-4-5-11-19-14(20)9-8-13(18-19)12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2,(H3,16,17,21) |
InChI Key |
QRZKNZLBFNUHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)N |
Origin of Product |
United States |
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